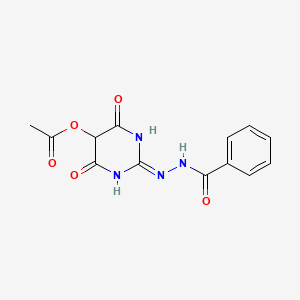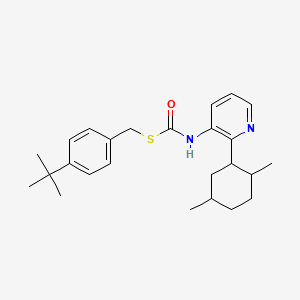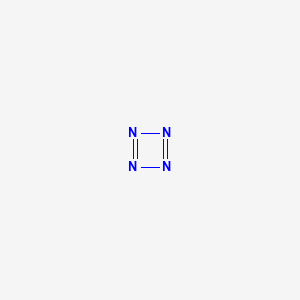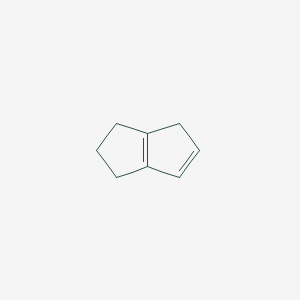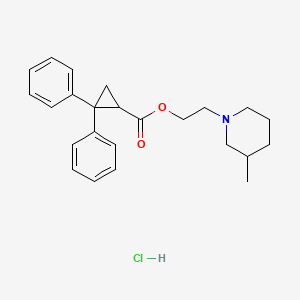
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring, diphenyl groups, and a piperidinyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride typically involves multiple steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the hydrolysis of cyclopropyl cyanide or by heating cyclopropanedicarboxylic acid.
Introduction of Diphenyl Groups: The diphenyl groups can be introduced through Friedel-Crafts alkylation reactions.
Esterification: The esterification process involves reacting the cyclopropanecarboxylic acid with 2-(3-methyl-1-piperidinyl)ethanol in the presence of a suitable catalyst.
Formation of Hydrochloride Salt: The final step involves converting the ester into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the piperidinyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chrysanthemic Acid: Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, known for its use in pyrethroid insecticides.
Bioallethrin: Another cyclopropanecarboxylic acid derivative used in insecticides.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride is unique due to its specific structure, which includes both diphenyl groups and a piperidinyl ester. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
37124-12-2 |
|---|---|
Molekularformel |
C24H30ClNO2 |
Molekulargewicht |
400.0 g/mol |
IUPAC-Name |
2-(3-methylpiperidin-1-yl)ethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H29NO2.ClH/c1-19-9-8-14-25(18-19)15-16-27-23(26)22-17-24(22,20-10-4-2-5-11-20)21-12-6-3-7-13-21;/h2-7,10-13,19,22H,8-9,14-18H2,1H3;1H |
InChI-Schlüssel |
NARPZRLAPJRBPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


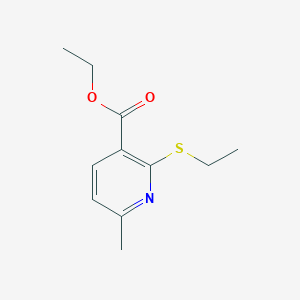
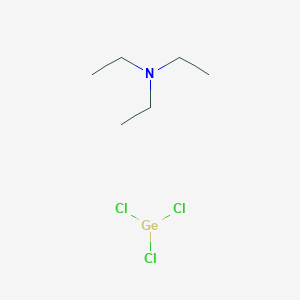
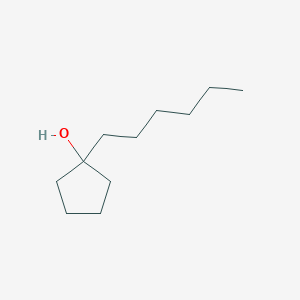

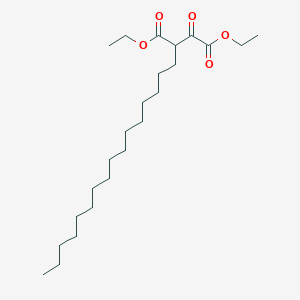
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)
![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
